4'-Methoxy-3'-(trifluoromethyl)phenacyl chloride
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Overview
Description
2-chloro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one is an organic compound that features a chloro group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-chloro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy and trifluoromethyl groups can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1,1,1-trimethoxyethane
- 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 2,2,2-trifluoroacetophenone
Uniqueness
2-chloro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both a methoxy and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8ClF3O2 |
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Molecular Weight |
252.62 g/mol |
IUPAC Name |
2-chloro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
AAUKXNZNEMOFQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCl)C(F)(F)F |
Origin of Product |
United States |
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